molecular formula C9H16N2O7 B1197982 N-Acetyl-N'-beta-D-glucopyranosyl urea

N-Acetyl-N'-beta-D-glucopyranosyl urea

Cat. No.: B1197982
M. Wt: 264.23 g/mol
InChI Key: UQKBNLXZEGBQAF-JAJWTYFOSA-N
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Description

. This compound is characterized by its unique structure, which includes an acetyl group and a beta-D-glucopyranosyl moiety linked to a urea group.

Preparation Methods

The synthesis of N-Acetyl-N’-beta-D-glucopyranosyl urea typically involves the acylation of per-O-acetylated beta-D-glucopyranosylurea. This process can be catalyzed by zinc chloride and involves the reaction of the corresponding acyl chlorides (RCOCl) with the phosphinimine derivative of the glucopyranosylurea . The reaction yields protected N-acyl-beta-D-glucopyranosylureas, which can then be deacetylated under Zemplén conditions to obtain the fully deprotected derivatives . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-Acetyl-N’-beta-D-glucopyranosyl urea undergoes various chemical reactions, including acylation and deacetylation. Deacetylation, on the other hand, involves the removal of acetyl groups, often using Zemplén conditions, which include the use of sodium methoxide in methanol . These reactions are crucial for the synthesis and modification of the compound, allowing for the creation of various derivatives with potential biological activities.

Comparison with Similar Compounds

N-Acetyl-N’-beta-D-glucopyranosyl urea can be compared to other similar compounds, such as N-benzoyl-N’-beta-D-glucopyranosyl urea . Both compounds are inhibitors of glycogen phosphorylase and share a similar glucopyranose moiety. the presence of different acyl groups (acetyl vs. benzoyl) results in variations in their binding affinities and inhibitory activities . Other similar compounds include various N-acyl-beta-D-glucopyranosylamines and ureas, which have been synthesized and evaluated for their biological activities . These compounds highlight the versatility of the glucopyranosyl moiety in designing inhibitors with potential therapeutic applications.

Properties

Molecular Formula

C9H16N2O7

Molecular Weight

264.23 g/mol

IUPAC Name

N-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]carbamoyl]acetamide

InChI

InChI=1S/C9H16N2O7/c1-3(13)10-9(17)11-8-7(16)6(15)5(14)4(2-12)18-8/h4-8,12,14-16H,2H2,1H3,(H2,10,11,13,17)/t4-,5-,6+,7-,8-/m1/s1

InChI Key

UQKBNLXZEGBQAF-JAJWTYFOSA-N

Isomeric SMILES

CC(=O)NC(=O)N[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Canonical SMILES

CC(=O)NC(=O)NC1C(C(C(C(O1)CO)O)O)O

Synonyms

N-acetyl-N'-beta-D-glucopyranosyl urea
N-acetyl-N'-glucopyranosylurea

Origin of Product

United States

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